N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide
Description
N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide is a heterocyclic compound featuring a fused tetrahydrothienopyridine core with acetyl, cyano, and 4-chlorobenzamide substituents. Its synthesis typically involves multi-step reactions, including Gewald reactions for constructing the thienopyridine scaffold and subsequent functionalization via amidation or nucleophilic substitution . The compound’s structural complexity and substituent diversity make it relevant in medicinal chemistry, particularly in targeting enzymes or receptors influenced by electron-withdrawing groups (e.g., cyano, chloro) .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10(22)21-7-6-13-14(8-19)17(24-15(13)9-21)20-16(23)11-2-4-12(18)5-3-11/h2-5H,6-7,9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEWCUUDKUHOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide is a complex heterocyclic compound that has garnered attention in recent years due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 422.46 g/mol. The compound features a thieno[2,3-c]pyridine core with multiple functional groups that contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features to this compound exhibit significant antitumor activity. For instance, related compounds have been shown to induce oxidative stress and activate specific signaling pathways leading to apoptosis in cancer cells. The mechanisms often involve the activation of the SAPK/JNK pathway and endoplasmic reticulum (ER) stress response pathways that are critical for mediating cell death in tumor cells .
Anti-inflammatory and Antibacterial Properties
The presence of functional groups such as cyano and sulfonamide suggests potential anti-inflammatory and antibacterial activities. Preliminary studies suggest that this compound may inhibit protein interactions involved in inflammatory pathways and could be beneficial in treating diseases characterized by inflammation . Furthermore, the sulfonamide moiety indicates possible antibacterial properties as it is a known characteristic of many antibacterial agents.
In Vitro Studies
In vitro studies using various cancer cell lines have demonstrated that this compound can significantly reduce cell viability and induce apoptosis. The use of assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) has confirmed its cytotoxic effects on malignant cells .
Case Studies
- HeLa Cell Line : In a study involving HeLa cells (human cervical carcinoma), treatment with related compounds led to increased apoptosis rates through the activation of stress-related signaling pathways. The inhibition of these pathways resulted in enhanced survival rates of the treated cells .
- Inflammatory Models : In models of inflammation induced by lipopolysaccharides (LPS), compounds similar to this compound have shown promise in reducing pro-inflammatory cytokine production .
Data Table: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(6-acetyl-thieno[2,3-b]pyridine) | Thieno core without sulfonamide | Potentially similar |
| N-(4-fluorophenylsulfonyl)acetamide | Sulfonamide present | Antibacterial activity |
| Thieno[2,3-d]pyrimidine derivatives | Different core structure | Varies widely |
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H13ClN3O2S
- Molecular Weight : 394.3 g/mol
- CAS Number : 864859-22-3
The structure of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:
- Mechanism of Action : The compound has been shown to inhibit specific pathways involved in cancer cell proliferation and survival. In silico studies suggest that it may act as an inhibitor of key enzymes involved in tumor growth.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies indicate potential interactions with 5-lipoxygenase (5-LOX), an enzyme critical in the inflammatory response. This suggests that it could be a candidate for further development as an anti-inflammatory agent .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties against various bacterial strains. Compounds with similar structures have shown effectiveness comparable to established antibiotics .
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of thieno[2,3-c]pyridine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study 2: Inhibition of Inflammatory Pathways
In another study focusing on inflammation models, the compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests its potential utility in treating conditions characterized by excessive inflammation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure and Substituent Variations
The tetrahydrothieno[2,3-c]pyridine core is conserved across analogs, but substituent variations significantly alter physicochemical and biological properties:
Key Observations :
- R6 Substituents : Acetyl (target) and methyl (patent compounds) improve metabolic stability compared to bulkier groups like isopropyl .
- R3 Substituents: Cyano groups (target) increase electron density, favoring π-π interactions, while carbamoyl derivatives (patent compounds) enhance hydrogen bonding .
- R2 Substituents : 4-Chlorobenzamide (target) offers balanced hydrophobicity for membrane permeability, contrasting with polar carboxylates (CRCM5484-2) or bulky dichloroindoles .
Key Findings :
- The Gewald reaction (target and CRCM5484-2) is efficient for introducing cyano/acetyl groups but requires careful optimization to avoid byproducts .
- Thiourea cyclization () enables fused heterocycles but suffers from lower yields under harsh conditions .
Q & A
Basic Research Questions
Q. What are the standard synthetic pathways for preparing N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide, and what critical reaction conditions must be controlled?
- Methodology : Synthesis typically involves multi-step reactions, starting with precursor assembly (e.g., tetrahydrothieno-pyridine cores and substituted benzamide derivatives). Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt under inert atmospheres (N₂ or Ar) to minimize hydrolysis .
- Cyclization : Controlled temperature (e.g., reflux in ethanol or DMF) to form the tetrahydrothieno-pyridine ring .
- Functional group introduction : Acetylation and cyano-group incorporation via nucleophilic substitution or condensation .
- Critical Conditions : Solvent polarity (DMF for polar intermediates), pH control during acid-sensitive steps, and reaction time optimization to avoid by-products .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring saturation .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- HPLC/UPLC : For purity assessment (>95% purity threshold) using reverse-phase columns and UV detection .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., C≡N stretch ~2200 cm⁻¹, acetyl C=O ~1700 cm⁻¹) .
Q. How do the functional groups (e.g., acetyl, cyano, 4-chlorobenzamide) influence the compound’s reactivity and stability?
- Methodology :
- Acetyl group : Enhances lipophilicity and metabolic stability but may undergo hydrolysis under acidic/basic conditions .
- Cyano group : Acts as a hydrogen bond acceptor, influencing solubility and intermolecular interactions .
- 4-Chlorobenzamide : Provides steric bulk and modulates electronic effects, potentially affecting binding to biological targets .
- Stability Testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic/oxidative stability .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodology :
- Design of Experiments (DoE) : Screen variables (temperature, solvent, catalyst loading) to identify optimal conditions .
- By-product analysis : Use LC-MS to trace impurities (e.g., over-acetylation or ring-opening products) and adjust stoichiometry .
- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 30% faster cyclization vs. conventional heating) .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragments)?
- Methodology :
- Isotopic labeling : Use ¹⁵N/²H-labeled precursors to confirm ambiguous NMR signals .
- Computational modeling : DFT calculations (e.g., Gaussian09) to predict NMR chemical shifts and compare with experimental data .
- 2D NMR : COSY and NOESY to resolve overlapping peaks in complex regions (e.g., tetrahydrothieno-pyridine protons) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding modes to targets (e.g., kinase domains) .
- MD simulations : GROMACS for assessing binding stability over time (50–100 ns trajectories) .
- QSAR modeling : Correlate structural features (e.g., Cl substituent position) with activity data from analogs .
Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced degradation studies : Expose to 0.1M HCl/NaOH (25°C, 24h) and analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature and hygroscopicity .
- Long-term storage : Monitor purity changes at 4°C (dry) vs. ambient conditions for 6–12 months .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Methodology :
- Analog synthesis : Modify substituents (e.g., replace Cl with F or CH₃) and test in bioassays .
- Crystallography : Resolve co-crystal structures with targets (e.g., X-ray diffraction at 1.5–2.0 Å resolution) to identify key interactions .
- Pharmacophore mapping : MOE or Phase software to define essential features (e.g., hydrogen bond donors/acceptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
